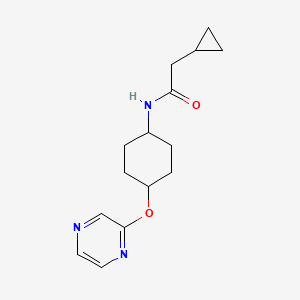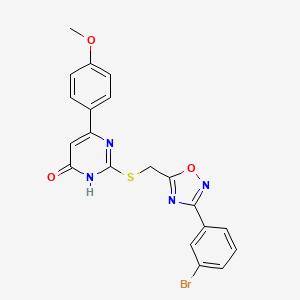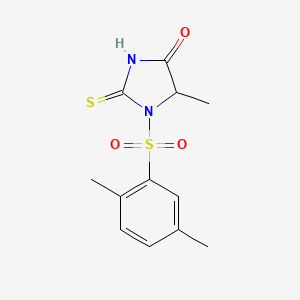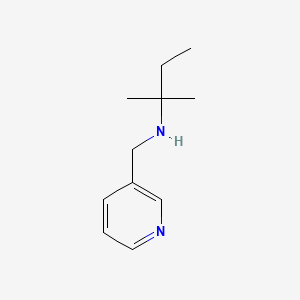
2-cyclopropyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclopropyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure includes a cyclopropyl group, a pyrazinyl ether, and a cyclohexyl moiety, which could contribute to its unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide typically involves multiple steps, starting from commercially available precursors. A possible synthetic route could include:
Formation of the cyclopropyl group: This might involve the reaction of a suitable alkene with a carbene precursor.
Synthesis of the pyrazinyl ether: This could be achieved by reacting pyrazine with an appropriate alcohol under dehydrating conditions.
Cyclohexyl moiety introduction: This step might involve the formation of a cyclohexyl intermediate through hydrogenation or other suitable methods.
Final coupling reaction: The final step could involve coupling the cyclopropyl, pyrazinyl ether, and cyclohexyl intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-cyclopropyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide may undergo various types of chemical reactions, including:
Oxidation: The compound could be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-cyclopropyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide could have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 2-cyclopropyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide would depend on its specific interactions with biological targets. This might involve binding to enzymes, receptors, or other macromolecules, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-cyclopropyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide: Similar structure with a pyridine ring instead of pyrazine.
2-cyclopropyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide: Similar structure with a pyrimidine ring.
Uniqueness
The uniqueness of 2-cyclopropyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide lies in its specific combination of functional groups, which could confer distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
IUPAC Name |
2-cyclopropyl-N-(4-pyrazin-2-yloxycyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-14(9-11-1-2-11)18-12-3-5-13(6-4-12)20-15-10-16-7-8-17-15/h7-8,10-13H,1-6,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRGSBSBVZTQSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NC2CCC(CC2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)pyridine-4-carboxamide](/img/structure/B2756383.png)
![N-[(4-fluorophenyl)methyl]-4-oxo-3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2756384.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(2-methylpropyl)sulfamoyl]benzamide](/img/structure/B2756385.png)
![(13E)-13-{[4-(dimethylamino)phenyl]methylidene}-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-one](/img/structure/B2756386.png)

![4-methoxy-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2756391.png)

![2-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2756394.png)

![2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2756398.png)


![2-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2756402.png)
